molecular formula C21H26N6O B11265243 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine

Katalognummer: B11265243
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: WADIXKRRFUUFRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE include other pyrazole, piperazine, and pyrimidine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C21H26N6O

Molekulargewicht

378.5 g/mol

IUPAC-Name

2-(3,5-dimethylpyrazol-1-yl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C21H26N6O/c1-15-14-20(23-21(22-15)27-17(3)13-16(2)24-27)26-11-9-25(10-12-26)18-5-7-19(28-4)8-6-18/h5-8,13-14H,9-12H2,1-4H3

InChI-Schlüssel

WADIXKRRFUUFRT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCN(CC3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.